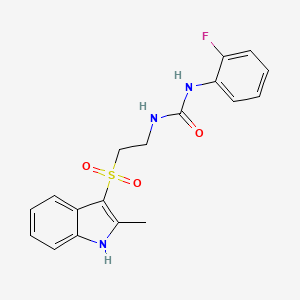
(E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a combination of aromatic rings, including a dimethoxyphenyl group, a thiophenyl group, and a pyridinyl group, linked through an acrylamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through the reaction of an appropriate acrylate ester with ammonia or an amine under basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Thiophenyl and Pyridinyl Groups: The thiophenyl and pyridinyl groups can be attached through a series of coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow chemistry techniques can enhance the efficiency and scalability of the synthesis process by providing better control over reaction parameters such as temperature, pressure, and residence time.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The presence of multiple functional groups allows the compound to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its overall mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide
- (E)-3-(3,4-dimethoxyphenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acrylamide
- (E)-3-(3,4-dimethoxyphenyl)-N-((5-(pyridin-3-yl)pyridin-3-yl)methyl)acrylamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the thiophenyl group, in particular, differentiates it from similar compounds and may contribute to unique biological or chemical activities.
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-25-19-5-3-15(10-20(19)26-2)4-6-21(24)23-12-16-9-18(13-22-11-16)17-7-8-27-14-17/h3-11,13-14H,12H2,1-2H3,(H,23,24)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQODIXPLJPQPQX-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC(=CN=C2)C3=CSC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685093.png)
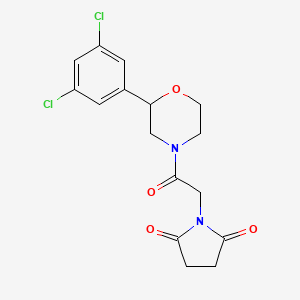
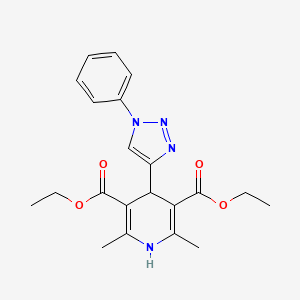
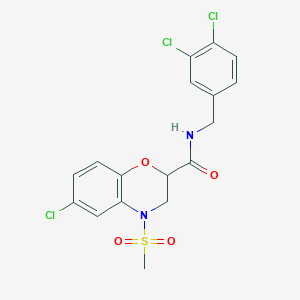
![[3-(Heptyloxy)phenyl]amine hydrochloride](/img/structure/B2685099.png)
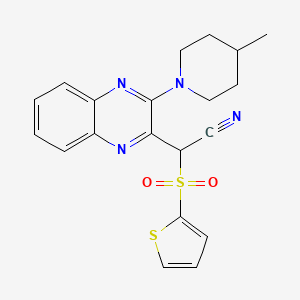
![(E)-3-(2,3-Dichloropyridin-4-yl)-1-[5-methyl-1-(4-methylphenyl)triazol-4-yl]prop-2-en-1-one](/img/structure/B2685105.png)
![2-(5,7-dioxo-2-(piperidin-1-yl)-6-propyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2685108.png)
![5-Bromo-6-methylimidazo[1,2-a]pyrazine hydrobromide](/img/structure/B2685109.png)



